molecular formula C19H15NO4 B2617875 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid CAS No. 154869-00-8

2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid

Cat. No.: B2617875
CAS No.: 154869-00-8
M. Wt: 321.332
InChI Key: ZEDLSMFUNOJCLH-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is a complex organic compound with a unique structure that combines an indenoquinoline core with methoxy and carboxylic acid functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous copper oxide supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow reactors could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activities.

    Industry: Applications in material science, particularly in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The methoxy and carboxylic acid groups may play crucial roles in these interactions by forming hydrogen bonds or participating in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]quinoline derivatives: Compounds with similar core structures but different functional groups.

    Quinoline derivatives: Compounds with a quinoline core but lacking the indeno fusion.

    Methoxy-substituted aromatic compounds: Compounds with methoxy groups on aromatic rings but different core structures.

Uniqueness

2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is unique due to its combination of an indenoquinoline core with methoxy and carboxylic acid functional groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-23-15-8-10-7-13-17(19(21)22)11-5-3-4-6-14(11)20-18(13)12(10)9-16(15)24-2/h3-6,8-9H,7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDLSMFUNOJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C(C4=CC=CC=C4N=C32)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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